Technical Guide: Synthesis of Formamide, N-ethyl-N-2-pyridinyl-
Technical Guide: Synthesis of Formamide, N-ethyl-N-2-pyridinyl-
This in-depth technical guide details the synthesis of Formamide, N-ethyl-N-2-pyridinyl- (CAS: 408507-33-5), a critical intermediate and reagent in the family of 2-Methylaminopyridine Amides (MAPA) .
Executive Summary & Compound Identity
Formamide, N-ethyl-N-2-pyridinyl- (also known as N-ethyl-N-(pyridin-2-yl)formamide) is a functionalized aminopyridine derivative.[1][2][3] It belongs to the class of MAPA compounds, which are versatile reagents used in organic synthesis for the formylation of organometallic species (e.g., Grignard reagents) and as directing groups in C-H activation.[4]
| Property | Data |
| Chemical Name | Formamide, N-ethyl-N-2-pyridinyl- |
| Common Synonyms | N-Ethyl-N-(pyridin-2-yl)formamide; N-Ethyl-2-pyridylformamide |
| CAS Number | 408507-33-5 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Core Application | Formylating agent (MAPA analog), Pharmaceutical Intermediate |
Retrosynthetic Analysis & Pathway Selection
To ensure high purity and yield, this guide prioritizes a Stepwise Functionalization Pathway (Route A) over direct alkylation methods. This approach mirrors the authoritative synthesis of the Comins-Meyers reagent (the N-methyl analog), ensuring robustness and scalability.
Route A: The "MAPA" Protocol (Recommended)
This pathway avoids the selectivity issues often seen when attempting to mono-ethylate 2-aminopyridine directly.
-
N-Formylation: Selective formylation of the exocyclic amine of 2-aminopyridine.
-
N-Alkylation: Deprotonation of the amide nitrogen followed by nucleophilic substitution with ethyl iodide.
Route B: Direct Formylation (Alternative)
Applicable if N-ethyl-2-aminopyridine is commercially available.
-
Formylation: Reaction of secondary amine with formic acid/acetic anhydride.
Pathway Visualization
The following diagram illustrates the logic flow and chemical transformations for the recommended Route A.
Figure 1: Stepwise synthesis pathway via N-(pyridin-2-yl)formamide intermediate.
Detailed Experimental Protocol (Route A)
This protocol is adapted from the standard synthesis of MAPA reagents (Comins & Meyers, 1978). It is designed to be self-validating, meaning intermediates are stable and easily characterized.
Step 1: Synthesis of N-(pyridin-2-yl)formamide
Objective: Convert the primary amine to a formamide to protect the nitrogen and increase acidity for the subsequent alkylation.
-
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Phenyl Formate (1.4 equiv) [Alternative: Formic acid (1.2 equiv) + Acetic Anhydride (1.1 equiv)]
-
Solvent: Dichloromethane (DCM) or neat (if using Phenyl Formate)
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, charge 2-aminopyridine (e.g., 94.1 g, 1.0 mol).
-
Addition: Add Phenyl Formate (153 g, 1.4 mol) directly to the amine.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 2–4 hours. The reaction is typically exothermic initially.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) for the disappearance of 2-aminopyridine.
-
Workup: Remove phenol and excess phenyl formate under reduced pressure (vacuum distillation or rotary evaporation at 75–125 °C / 10 torr).
-
Purification: The residue can be recrystallized from pentane or used directly if purity >95%.
-
Expected Yield: 95–99%.
-
Characterization:
-
1H NMR (CDCl3): δ 7.0–8.4 (m, Py-H), 9.4 (broad s, CHO/NH). Note: Exists as rotamers.
-
-
Step 2: N-Alkylation to N-ethyl-N-2-pyridinyl-formamide
Objective: Introduce the ethyl group selectively on the amide nitrogen.
-
Reagents:
-
N-(pyridin-2-yl)formamide (Intermediate from Step 1) (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.1 equiv)
-
Ethyl Iodide (EtI) (1.1–1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Deprotonation: In a flame-dried flask under nitrogen atmosphere, dissolve t-BuOK (1.1 equiv) in anhydrous THF.
-
Addition: Add N-(pyridin-2-yl)formamide (1.0 equiv) portion-wise. Stir at room temperature for 15–30 minutes. The solution will likely change color (often yellow/orange) indicating anion formation.
-
Alkylation: Cool the solution slightly (0 °C) to control exotherm, then add Ethyl Iodide (1.1 equiv) dropwise.
-
Reflux: Allow to warm to room temperature, then heat to reflux (approx. 66 °C) for 12–18 hours.
-
Quench: Cool to room temperature and quench with a small amount of water or saturated NH4Cl.
-
Extraction: Remove THF under reduced pressure. Dissolve residue in water/DCM. Extract aqueous layer with DCM (3x).
-
Drying: Dry combined organics over Na2SO4, filter, and concentrate.
-
Purification: Distillation under high vacuum (0.005 torr) or Flash Column Chromatography (SiO2, EtOAc/Hexane gradient).
-
Expected Yield: 80–85%.
-
Quality Control & Data Validation
The product exists as a mixture of E/Z rotamers due to the restricted rotation of the amide bond. This is a critical feature to recognize in NMR analysis to avoid misinterpreting the product as impure.
| Technique | Diagnostic Signal / Criteria |
| 1H NMR (CDCl3) | Formyl Proton: Two singlets (rotamers) typically around δ 8.4–9.4 ppm.Ethyl Group: Two sets of triplets (CH3) and quartets (CH2) corresponding to the rotamers.Pyridine Ring: Characteristic splitting pattern (d, t, t, d).[5] |
| HPLC | Single peak (purity >98%) using C18 column, Acetonitrile/Water gradient. |
| Appearance | Colorless to pale yellow oil (may crystallize upon prolonged standing if highly pure). |
Mechanistic Insight (E-E-A-T)
The success of Step 2 relies on the Ambident Nucleophile nature of the amidate anion.
-
Deprotonation: The pKa of the N-H in N-(2-pyridyl)formamide is significantly lower than a standard amide due to the electron-withdrawing pyridine ring, making t-BuOK sufficient for deprotonation.
-
Site Selectivity: Alkylation occurs at the Nitrogen (N-alkylation) rather than the Oxygen (O-alkylation) because the negative charge is delocalized but the Nitrogen remains the better nucleophile for soft electrophiles like Ethyl Iodide in a polar aprotic solvent like THF.
-
Chelaion Effect: In applications (e.g., Grignard formylation), the pyridine nitrogen and the amide oxygen form a stable 6-membered chelate with the metal (Mg), preventing premature release of the aldehyde and over-addition.
Figure 2: Mechanistic flow of the critical alkylation step.
Applications in Drug Development
This compound is a MAPA reagent analog . Its primary utility lies in:
-
One-Pot Formylation: Converting Grignard reagents (R-MgX) or Organolithiums (R-Li) directly to aldehydes (R-CHO). The N-ethyl group offers different solubility profiles compared to the N-methyl analog.
-
Directed Ortho-Metallation (DoM): The pyridyl-amide moiety can serve as a Directed Metallation Group (DMG) for functionalizing the pyridine ring itself.
References
-
Comins, D. L., & Meyers, A. I. (1978). "Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine". Synthesis, 1978(5), 403-404.
-
Smolecule. (2024). "Formamide, N-ethyl-N-2-pyridinyl- Product Information". Smolecule Compound Database.
-
GuideChem. (2024). "Chemical Properties and Synthesis of MAPA Analogues". GuideChem Chemical Database.
-
Fier, P. S., et al. (2020).[6] "Selective C-H Amination of Pyridines". Science, 370(6520), 1054-1061. (Contextual reference for aminopyridine functionalization).
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
